molecular formula C13H21NO5 B13900155 (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B13900155
M. Wt: 271.31 g/mol
InChI Key: TYUQYVAXNUHBAT-XFWSIPNHSA-N
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Description

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . The stereochemical control is often achieved through enantioselective transformations or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[222]octane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(1R,3R,4R,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+,9+,10-/m1/s1

InChI Key

TYUQYVAXNUHBAT-XFWSIPNHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@@H]1C(=O)O)[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Origin of Product

United States

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